

# A Technical Guide to the Physical Properties of 3-Ethoxybenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Ethoxybenzaldehyde

Cat. No.: B1676413

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of **3-Ethoxybenzaldehyde**, specifically its boiling point and density. The information is presented to support research and development activities where this compound is utilized.

## Physical Properties of 3-Ethoxybenzaldehyde

The boiling point and density are fundamental physical constants that are critical for the proper handling, purification, and use of **3-Ethoxybenzaldehyde** in various scientific applications. The established literature values for these properties are summarized in the table below.

| Physical Property | Value     | Conditions |
|-------------------|-----------|------------|
| Boiling Point     | 243 °C    | at 1 atm   |
| Density           | 1.07 g/mL | at 25 °C   |

Table 1: Summary of Physical Properties for **3-Ethoxybenzaldehyde**.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

While the specific primary literature detailing the initial determination of these values for **3-Ethoxybenzaldehyde** is not readily available, the following sections describe the standard and

widely accepted experimental methodologies for determining the boiling point and density of a liquid organic compound such as **3-Ethoxybenzaldehyde**.

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.[\[3\]](#)

#### Apparatus:

- Thiele tube
- Mineral oil
- Thermometer (calibrated)
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Rubber band or other suitable method for attachment
- Heat source (e.g., Bunsen burner)

#### Procedure:

- A small amount of **3-Ethoxybenzaldehyde** (approximately 0.5 mL) is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The thermometer and test tube assembly are placed in a Thiele tube containing mineral oil, making sure the sample is immersed in the oil.[\[3\]](#)
- The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform heating.[\[4\]](#)

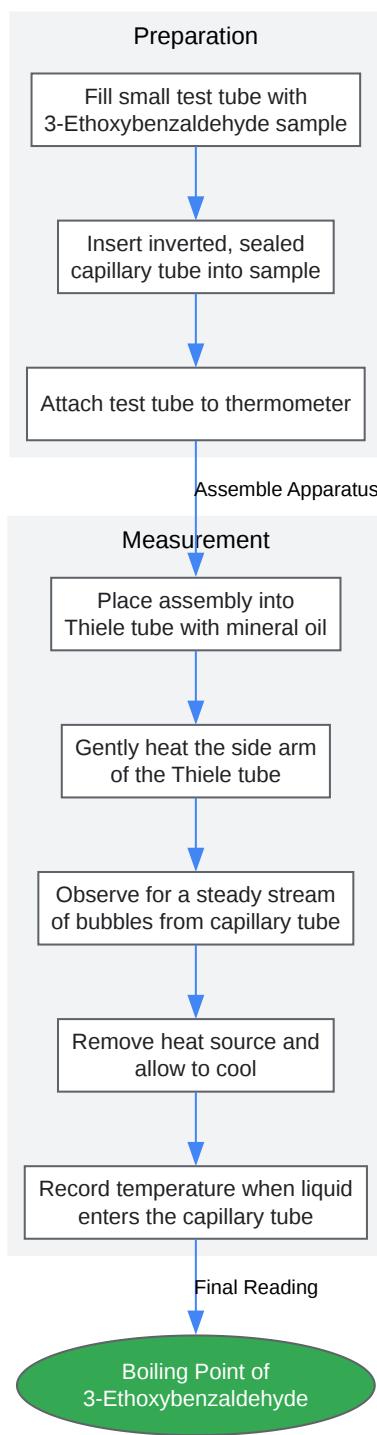
- As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.
- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.<sup>[4][5]</sup>

A pycnometer, or specific gravity bottle, is a piece of glassware used to accurately determine the density of a liquid.<sup>[6]</sup> The method involves measuring the mass of a known volume of the liquid.

#### Apparatus:

- Pycnometer (with a ground glass stopper containing a capillary)
- Analytical balance
- Thermostatic bath
- Distilled water
- Acetone (for rinsing and drying)

#### Procedure:


- The pycnometer is thoroughly cleaned and dried, and its empty mass ( $m_0$ ) is precisely measured using an analytical balance.
- The pycnometer is filled with distilled water of a known temperature and density, and its mass ( $m_1$ ) is recorded. The volume of the pycnometer ( $V$ ) can then be calculated.
- The pycnometer is emptied, dried, and then filled with **3-Ethoxybenzaldehyde**.
- The filled pycnometer is placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.<sup>[7]</sup> The volume is adjusted to the mark, ensuring no air bubbles are present.

- The pycnometer filled with **3-Ethoxybenzaldehyde** is dried on the outside and its mass ( $m_2$ ) is accurately measured.
- The density of **3-Ethoxybenzaldehyde** ( $\rho$ ) is calculated using the following formula:  $\rho = (m_2 - m_0) / V$ .

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of a liquid's boiling point using the Thiele tube method.

## Boiling Point Determination Workflow (Thiele Tube Method)

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 间乙氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Ethoxybenzaldehyde CAS#: 22924-15-8 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chymist.com [chymist.com]
- 6. che.utah.edu [che.utah.edu]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 3-Ethoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676413#physical-properties-of-3-ethoxybenzaldehyde-boiling-point-density>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)